2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole
Description
2-Bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole is a halogenated imidazole derivative featuring a bromine substituent at position 2 and a 4-isopropylphenyl group at position 3. These compounds are typically synthesized via condensation reactions involving aldehydes and diamines under controlled conditions, often with sodium metabisulfite as a catalyst in polar aprotic solvents like DMF . The bromine atom enhances electrophilic reactivity, while the isopropylphenyl group contributes steric bulk and lipophilicity, influencing solubility and biological interactions.
Properties
IUPAC Name |
2-bromo-5-(4-propan-2-ylphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-8(2)9-3-5-10(6-4-9)11-7-14-12(13)15-11/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBUGTZLQKKOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN=C(N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole typically involves the bromination of a precursor imidazole compound. One common method includes the reaction of 4-(propan-2-yl)phenyl imidazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Palladium Catalysts: Used in coupling reactions.
Major Products:
Substituted Imidazoles: Formed through nucleophilic substitution.
Biaryl Derivatives: Formed through coupling reactions.
Scientific Research Applications
2-Bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole is a molecule with applications in scientific research, particularly in medicinal chemistry. It serves as a building block for synthesizing more complex compounds.
While the provided search results do not offer comprehensive data tables or case studies specifically for this compound, they do highlight the broader applications of imidazole derivatives in various areas, including:
Antimicrobial Activity:
- Various synthesized imidazole derivatives have demonstrated antimicrobial activity against bacteria such as S. aureus, E. coli, and B. subtilis . For example, one study showed that compounds 1a and 1b exhibited good antimicrobial potential .
- Certain compounds have shown potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, even surpassing the reference drugs in some cases .
- Some derivatives have exhibited antimycotic potential against Candida albicans and Aspergillus niger .
- Nitroimidazole hybrids have demonstrated in vitro antibacterial properties against Gram-positive and Gram-negative bacteria, including S. aureus and Caulobacter crescentus . They can also inhibit the growth of metronidazole-sensitive and metronidazole-resistant H. pylori strains .
Antihypertensive Activity:
- Certain synthesized imidazole derivatives have been evaluated for antihypertensive potential in hypertensive rats .
- Different compounds with varying substituent groups (e.g., CF3, NO2, OMe) on the phenyl ring attached to the imidazole core have shown varying degrees of vasorelaxant effect, both with and without endothelium .
Other Applications:
- Imidazoles and benzimidazoles, related compounds, have applications in medicinal sciences .
- First-row transition metal compounds containing benzimidazole ligands have shown anticancer and antitumor activity .
- 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine is an intermediate in the preparation of substituted pyrimidinylamino-benzamides, which can be used for treating neoplastic diseases such as leukemia .
Mechanism of Action
The mechanism of action of 2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole involves its interaction with biological targets such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural and Electronic Modifications
The following table highlights key structural differences and similarities between the target compound and its analogs:
Biological Activity
2-Bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole is a compound belonging to the imidazole family, known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound, drawing on various research studies and findings.
Synthesis
The synthesis of this compound typically involves the bromination of imidazole derivatives followed by substitution reactions to introduce the propan-2-ylphenyl group. The synthetic pathways often explore different reaction conditions to optimize yield and purity.
Biological Activity Overview
Imidazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Studies have shown that imidazole derivatives can significantly inhibit the growth of various bacteria and fungi. The presence of bromine in the structure enhances antimicrobial potency. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans, indicating strong antibacterial and antifungal properties .
- Anticancer Properties : Imidazole derivatives are also being investigated for their anticancer activities. They have shown potential in inhibiting tumor growth in various cancer cell lines. For example, some derivatives exhibit IC50 values in the micromolar range against human cancer cell lines, suggesting their effectiveness as anticancer agents .
Antimicrobial Studies
A recent study evaluated the antimicrobial activity of several imidazole derivatives, including this compound. The results indicated:
- Staphylococcus aureus : MIC decreased significantly with the introduction of bromine, enhancing activity up to 32 times compared to non-brominated analogs.
- Candida albicans : Similar trends were observed with MIC values dropping from 62.5 µg/mL to 15.6 µg/mL upon bromination .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |
|---|---|---|
| Non-brominated analog | 31.1 | 62.5 |
| 2-Bromo derivative | 0.98 | 15.6 |
Anticancer Activity
In vitro studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and others.
- IC50 Values : Some compounds showed IC50 values as low as 0.12–2.78 µM against various cancer cell lines, indicating high potency .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.65 |
| A549 | 1.14 |
| HeLa | 2.41 |
Case Studies
Several case studies highlight the therapeutic potential of imidazole derivatives:
- Antibacterial Efficacy : A study focused on a series of brominated imidazoles showed enhanced antibacterial activity against drug-resistant strains of bacteria.
- Cancer Treatment : Research involving a derivative similar to this compound demonstrated significant tumor reduction in xenograft models, supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using brominated imidazole precursors and substituted aryl boronic acids. For example, analogous imidazole derivatives were synthesized under inert conditions (N₂ atmosphere) with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/water mixtures .
- Critical Considerations : Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly affect regioselectivity and byproduct formation. Purity can be enhanced via silica gel chromatography, as demonstrated in the isolation of similar bromo-imidazole derivatives .
Q. How can spectroscopic techniques (FTIR, NMR, MS) confirm the structure and purity of this compound?
- FTIR : Key peaks include C-Br stretching (~590 cm⁻¹), aromatic C-H bending (~760–720 cm⁻¹), and imidazole ring C=N stretching (~1610–1620 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons in the 7.4–8.3 ppm range (CDCl₃ or DMSO-d₆) and quaternary carbons (e.g., C-Br at ~120 ppm) are diagnostic. For example, in 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole (Sb30), the methyl group on the isopropyl substituent resonates at δ 2.64 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 286.01 for Sb30) and isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br) validate stoichiometry .
Q. What preliminary computational tools are recommended to predict the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Use software like Gaussian or ORCA to calculate electrostatic potential surfaces (EPS) and local electron density. The Colle-Salvetti correlation-energy formula (adapted to DFT) can model intermolecular interactions .
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can screen binding modes against target proteins (e.g., EGFR kinase). For example, docking studies of analogous imidazoles revealed hydrogen bonding with active-site residues like Lys745 .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenated imidazole synthesis be addressed?
- Strategy : Optimize catalyst systems (e.g., PdCl₂(dppf) for C–Br bond retention) and use directing groups (e.g., –NHBoc) to control substitution patterns. In late-stage diversification, Pd-catalyzed C–H activation has been applied to similar scaffolds with >90% regioselectivity .
- Case Study : Aryl-aryl coupling in 1-benzyl-imidazoles required microwave-assisted heating (150°C, 30 min) to minimize bromine displacement .
Q. How should contradictory NMR splitting patterns (e.g., unexpected multiplicity in aromatic protons) be resolved?
- Approach : Perform 2D NMR (COSY, HSQC) to assign coupling constants and identify spin-spin interactions. For instance, overlapping signals in Sb23 (4-bromo-5-chloro derivative) were resolved via HSQC, confirming ortho-substitution effects .
- Validation : Compare experimental data with simulated spectra (e.g., using MestReNova) and cross-reference crystallographic data if available .
Q. What strategies improve the accuracy of ADMET predictions for halogenated imidazoles?
- In Silico Tools : Use SwissADME or ProTox-II to model pharmacokinetics. For example, logP values >3.5 (indicative of high lipophilicity) in Sb30 suggest potential blood-brain barrier penetration, requiring experimental validation via PAMPA assays .
- Metabolic Stability : CYP450 inhibition can be predicted via molecular dynamics simulations (e.g., Desmond) using crystal structures of cytochrome isoforms .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- SHELX Suite : Refine X-ray diffraction data with SHELXL to model disorder or anisotropic thermal motion. For example, a 1.8 Å resolution structure of a related imidazole derivative confirmed planar geometry and halogen bonding with solvent molecules .
- Multi-Crystal Averaging : Apply to compounds with polymorphism, as seen in benzimidazole-thiadiazole hybrids .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
